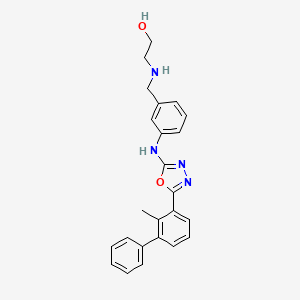
Cletoquine-d4-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cletoquine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cletoquine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature, but it generally involves deuteration techniques that affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar deuteration processes used in laboratory settings but scaled up for mass production. This involves the use of deuterated reagents and catalysts under controlled conditions to ensure the consistent incorporation of deuterium atoms into the Cletoquine molecule .
化学反応の分析
Types of Reactions
Cletoquine-d4-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions, altering its chemical structure.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Cletoquine-d4-1 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Cletoquine and its derivatives
Biology: Employed in molecular docking studies to understand its interaction with viral proteins, such as those of the chikungunya virus
Medicine: Investigated for its potential antimalarial effects and its ability to treat autoimmune diseases
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications
作用機序
Cletoquine-d4-1 exerts its effects by targeting specific molecular pathways. As a derivative of Hydroxychloroquine, it is believed to interfere with the replication of certain viruses, such as the chikungunya virus, by inhibiting viral protein synthesis . Additionally, its antimalarial properties are attributed to its ability to disrupt the heme detoxification process in Plasmodium parasites .
類似化合物との比較
Similar Compounds
Hydroxychloroquine: The parent compound of Cletoquine, widely used for its antimalarial and immunomodulatory effects
Chloroquine: Another related compound with similar antimalarial properties
Desethylhydroxychloroquine: The non-deuterated form of Cletoquine-d4-1, also an active metabolite of Hydroxychloroquine
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of Cletoquine and its derivatives .
特性
分子式 |
C16H22ClN3O |
|---|---|
分子量 |
311.84 g/mol |
IUPAC名 |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |
InChIキー |
XFICNUNWUREFDP-BRVWLQDISA-N |
異性体SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |
正規SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
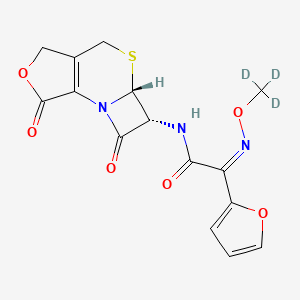

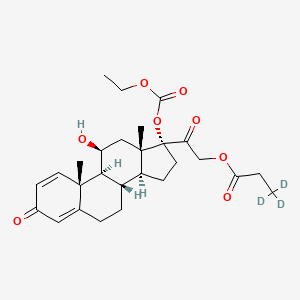
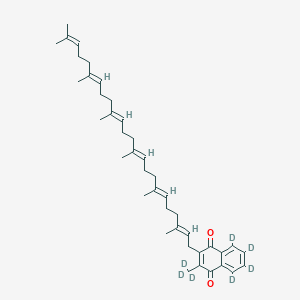
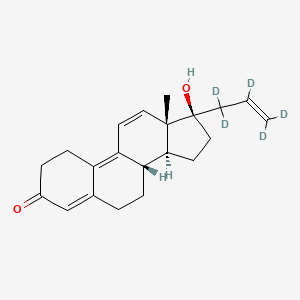
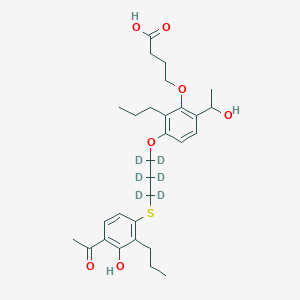
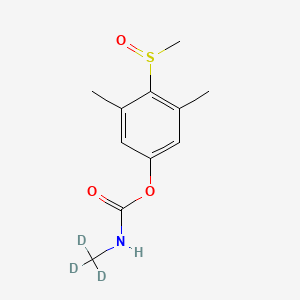
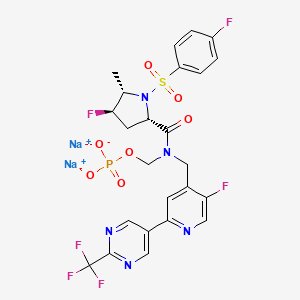
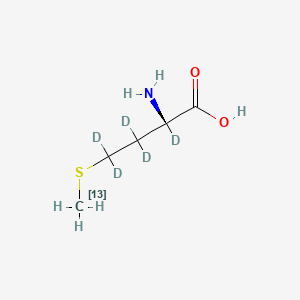
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
